molecular formula C19H18ClNO3 B11400700 N-(5-chloro-2-methoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide

N-(5-chloro-2-methoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11400700
M. Wt: 343.8 g/mol
InChI Key: UJORIIUDYSQWSI-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide is a useful research compound. Its molecular formula is C19H18ClNO3 and its molecular weight is 343.8 g/mol. The purity is usually 95%.
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Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H18ClNO3
  • Molecular Weight : 343.81 g/mol
  • SMILES Notation : COc1ccc(Cl)cc1NC(=O)Cc1coc2c(C)c(C)ccc12
  • CAS Number : 8087329

1. Antioxidant Properties

Research indicates that benzofuran derivatives exhibit significant antioxidant activities. These compounds can scavenge free radicals, thereby reducing oxidative stress in cells. The specific compound this compound has been shown to possess similar properties, contributing to its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's disease (AD) .

2. Neuroprotective Effects

The compound has been evaluated for its neuroprotective effects against amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's disease. Studies have demonstrated that it can inhibit Aβ-related neurodegeneration, suggesting a role as a multitarget-directed ligand in neuroprotection .

3. Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains. Its effectiveness was tested against Gram-positive and Gram-negative bacteria, demonstrating moderate to good activity with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM .

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes involved in neurodegeneration and microbial growth inhibition. The compound's structure allows it to penetrate the blood-brain barrier (BBB), enhancing its potential as a therapeutic agent for central nervous system disorders .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantScavenges free radicals; reduces oxidative stress
NeuroprotectiveInhibits Aβ aggregation; protects neuronal cells
AntimicrobialEffective against various bacterial strains
Mechanism of ActionInteracts with molecular targets affecting cell growth

Case Study: Neuroprotection in Alzheimer's Disease

In a study focused on neuroprotective agents, this compound was found to significantly inhibit Aβ aggregation in vitro. This effect was measured using fluorescence assays that quantified the formation of oligomers and fibrils associated with AD pathology. The compound exhibited an IC50 value comparable to established neuroprotective agents .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-(5-chloro-2-methoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide exhibit antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria, suggesting its potential as a therapeutic agent for bacterial infections .

Antitubercular Activity

The compound has been investigated for its antitubercular properties. Similar derivatives have demonstrated activity comparable to standard antitubercular drugs like isoniazid. The mechanism involves interference with bacterial cellular processes, inhibiting growth and replication .

Anti-HIV Properties

Emerging studies suggest that certain derivatives of this compound may possess anti-HIV activity. Mechanistic studies indicate potential interactions with viral enzymes or host cell receptors, offering a pathway for further therapeutic development .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of related compounds demonstrated that this compound showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, highlighting the compound's potential in clinical applications .

Case Study 2: Structure-Activity Relationship (SAR)

In a comprehensive SAR analysis involving various derivatives of the compound, researchers found that modifications to the benzofuran moiety significantly impacted biological activity. Compounds with additional methyl groups on the benzofuran structure exhibited enhanced potency against mycobacterial strains, suggesting avenues for optimizing therapeutic efficacy .

Properties

Molecular Formula

C19H18ClNO3

Molecular Weight

343.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C19H18ClNO3/c1-11-4-6-15-13(10-24-19(15)12(11)2)8-18(22)21-16-9-14(20)5-7-17(16)23-3/h4-7,9-10H,8H2,1-3H3,(H,21,22)

InChI Key

UJORIIUDYSQWSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=C(C=CC(=C3)Cl)OC)C

Origin of Product

United States

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